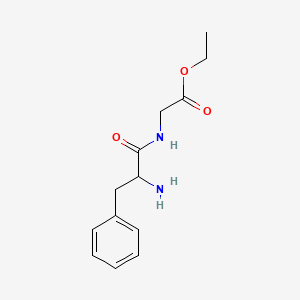

Phe-Gly-OMe

Description

Phenylalanyl-Glycine methyl ester (Phe-Gly-OMe) is a dipeptide derivative with a methyl ester group at the C-terminus. It serves as a structural component in larger bioactive peptides and drug delivery systems. Notably, this compound is incorporated into nanostructures for controlled drug release, leveraging its ability to form stable self-assembled systems. For example, tripeptides such as Boc-L-Pro-L-Phe-Gly-OMe and its dehydro variant Boc-L-Pro-Z-∆this compound form nanocarriers capable of encapsulating hydrophobic drugs like curcumin and ornidazole . These systems exhibit sustained release profiles (34% and 23% over 6 days, respectively) and can be stabilized by additives like vitamin E TPGS to modulate release kinetics . This compound-based structures also demonstrate low cytotoxicity (up to 25 µM in HeLa cells), making them suitable for biomedical applications .

Properties

IUPAC Name |

ethyl 2-[(2-amino-3-phenylpropanoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-12(16)9-15-13(17)11(14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIQSDSTZLOQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Gly-OMe typically involves the coupling of phenylalanine and glycine followed by esterification. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The final product is cleaved from the resin and esterified using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis often involves the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids .

Chemical Reactions Analysis

Types of Reactions

Phe-Gly-OMe can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phenylalanine derivatives with various functional groups.

Reduction: Phenylalanyl-glycine alcohol.

Substitution: Phenylalanyl-g

Scientific Research Applications

Peptide Synthesis

Boc-Phe-Gly-OMe serves primarily as a building block in the synthesis of larger peptides. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions during solid-phase peptide synthesis (SPPS). This technique involves attaching amino acids to a solid support, where Boc-Phe-Gly-OMe can be incorporated into the growing peptide chain. The Boc group can then be removed under specific conditions to facilitate further elongation of the peptide chain .

Key Findings in Peptide Synthesis

- High Yield Production : The coupling of Boc-Phe-OH with HCl·H-Gly-OMe yielded Boc-Phe-Gly-OMe in 91% without requiring purification, demonstrating its efficiency in peptide synthesis .

- Scalability : The method allows for the production of larger peptides through liquid-assisted grinding techniques, which are environmentally friendly and scalable .

Structural Studies

Boc-Phe-Gly-OMe has been utilized in structural biology to understand peptide conformations and self-assembly behaviors. Research has shown that this compound can adopt specific conformations that influence its interactions and properties.

Crystallographic Insights

- A study using single crystal X-ray diffraction revealed that Boc-Phe-Gly-OMe adopts a type II β-turn-like conformation, facilitating self-assembly into a helical structure through non-covalent interactions .

- Additional studies demonstrated that variations in side chain structures could significantly alter molecular arrangements and supramolecular architectures, indicating the importance of this compound in designing peptides with desired functionalities .

Nanostructure Formation

Boc-Phe-Gly-OMe has been investigated for its ability to form nanostructures when self-assembled in aqueous solutions. These structures have potential applications in drug delivery and nanomedicine.

Nanostructure Characteristics

- Research indicates that protected peptides like Boc-Pro-Phe-Gly-OMe can self-assemble into stable nanostructures, which are promising for drug delivery systems .

- The formation of these nanostructures is influenced by the chemical environment, such as solvent composition, which can affect their stability and functionality.

Safety and Handling Considerations

While Boc-Phe-Gly-OMe is generally considered non-toxic when handled properly, standard safety precautions should be followed during its use in laboratory settings. Proper personal protective equipment (PPE) and adherence to safety protocols are essential to mitigate any risks associated with chemical handling.

Comparison with Similar Compounds

Dehydropeptide Analogs

Dehydropeptides, such as Boc-L-Pro-Z-∆Phe-Gly-OMe, replace a standard amino acid (e.g., Phe) with a dehydroamino acid (∆Phe). This modification enhances drug-loading capacity due to increased hydrophobicity and conformational rigidity. Key comparisons include:

- Drug Loading: The ∆Phe variant achieves 34% drug loading for ornidazole, compared to 23% for the non-dehydro analog .

- Release Kinetics : Sustained release rates are slower for dehydropeptides (e.g., 34% over 6 days vs. 23% for this compound-based systems) .

- Structural Stability: Dehydropeptides form smaller spherical nanostructures (55–175 nm) compared to larger assemblies in non-dehydro systems .

Ferrocene-Conjugated Peptides

Ferrocene (Fc) derivatives, such as Fc-Gly-Pro-Arg(NO₂)-OMe and Fc-Pro-Leu-Gly-OMe , integrate redox-active Fc groups into peptide backbones. These hybrids exhibit unique electrochemical and therapeutic properties:

Sequence-Modified Peptide Methyl Esters

Peptides with altered sequences or additional functional groups show divergent behaviors:

- N-o-Ns-Gly-N-Me-D-Phe-L-Pro-OMe : This tripeptide incorporates N-methyl-D-Phe and a nitro-sulfonyl group, enhancing protease resistance. However, its synthesis yield (22.3%) is lower than this compound-based systems .

- Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe: Demonstrates static quenching interactions with bovine serum albumin (BSA), with a binding constant of 1.75 × 10³ L·mol⁻¹, suggesting utility in protein-binding studies .

Drug Delivery Efficiency

- This compound Nanostructures: Encapsulate dyes (e.g., eosin) and antibiotics with controlled release. Stabilization with TPGS reduces burst release (30% for ornidazole, 1% for curcumin) .

- Polysaccharide-Conjugated Systems: (Boc-L-Phe-∆Phe-εAhx)n-inulin forms larger nanoparticles (146–486 nm) for colon-specific drug delivery, leveraging enzymatic degradation by colonic bacteria .

Cytotoxicity and Biocompatibility

- This compound Systems: Non-toxic to HEK293 cells at ≤60 µg/mL and HeLa cells at ≤25 µM .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Phe-Gly-OMe, and how are reaction conditions (e.g., temperature, catalysts) systematically evaluated to maximize yield?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. Key variables include coupling reagents (e.g., HBTU, DCC), solvent systems (e.g., DMF, dichloromethane), and protecting group strategies (e.g., Fmoc/t-Bu). To optimize yield, employ factorial design experiments to test combinations of temperature (0–25°C), reagent stoichiometry (1.2–2.0 equivalents), and reaction time (2–24 hours). Purification via flash chromatography or recrystallization should be validated using HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is critical for confirming backbone connectivity and stereochemistry. For example, the methyl ester proton (OMe) appears as a singlet at ~3.6 ppm in ¹H NMR. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight ([M+H]⁺ expected at ~280.3 g/mol). Infrared (IR) spectroscopy validates the presence of amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). Always compare data with published spectra of analogous dipeptides .

Q. How does solvent polarity influence the stability of this compound, and what accelerated degradation protocols can assess shelf-life under varying storage conditions?

- Methodological Answer : Solvent polarity impacts stability via hydrolysis of the methyl ester or amide bonds. Conduct stability studies in solvents like water, methanol, and DMSO at 25°C and 40°C. Monitor degradation kinetics using HPLC at intervals (0, 7, 14 days). Apply Arrhenius equations to extrapolate shelf-life at lower temperatures. For accelerated testing, use acidic/basic conditions (pH 2–10) to identify degradation pathways .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict this compound’s interaction with enzymatic targets (e.g., proteases), and what force fields/parameters ensure accuracy?

- Methodological Answer : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P water). Parameterize the methyl ester and amide bonds using quantum mechanical (QM) calculations at the B3LYP/6-31G* level. Run simulations (≥100 ns) to analyze binding free energy (MM-PBSA) and hydrogen-bonding patterns. Validate against crystallographic data or mutagenesis studies of protease active sites .

Q. How can contradictory bioactivity data for this compound across cell-based assays be resolved, and what statistical approaches control for batch-to-batch variability?

- Methodological Answer : Contradictions may arise from impurities (e.g., diastereomers) or assay conditions (e.g., serum proteins). Implement orthogonal characterization (e.g., chiral HPLC) and standardize protocols (e.g., fixed serum concentrations). Use multivariate analysis (ANOVA with post-hoc Tukey tests) to isolate variables. Include internal controls (e.g., reference inhibitors) and replicate experiments across independent batches .

Q. What experimental designs are optimal for studying this compound’s enzyme inhibition kinetics, particularly when pH and temperature modulate binding affinity?

- Methodological Answer : Use stopped-flow spectrophotometry to measure initial reaction rates under varying pH (4–9) and temperature (15–37°C). Fit data to the Michaelis-Menten equation with nonlinear regression (e.g., GraphPad Prism). Calculate activation energy (Eₐ) via Eyring plots. For allosteric effects, employ surface plasmon resonance (SPR) to quantify binding constants (Kd) .

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for vibrational spectra) and literature benchmarks .

- Ethical Compliance : Ensure synthesis and bioactivity studies adhere to institutional safety protocols (e.g., fume hood use, waste disposal) and obtain ethics approval for biological assays .

- Reproducibility : Document all procedures in supplemental materials, including raw spectral data, statistical scripts, and instrument calibration logs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.